7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid structure elucidation
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, valued for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Unambiguous structural confirmation is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and safety. This document details a multi-technique analytical approach, integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance, culminating in the definitive structural confirmation by X-ray crystallography. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for each technique, offering a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
Indazoles, composed of a benzene ring fused to a pyrazole ring, are a vital class of nitrogen-containing heterocyclic compounds.[1][2] While rare in nature, synthetic indazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological applications.[4][5] They form the core of drugs targeting protein kinases, neurological disorders, and inflammatory pathways.[1][2] The specific molecule of interest, 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, combines three key pharmacophores: the indazole nucleus, a carboxylic acid group, and a trifluoromethyl group. The trifluoromethyl (CF₃) group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.
Given the potential for isomerism (e.g., substitution at N1 vs. N2, or different positional isomers of the CF₃ group), a rigorous and systematic approach to structure elucidation is not merely procedural but essential for advancing a compound through the development process. This guide outlines such an approach, grounded in established analytical principles.[6][7]
The Elucidation Workflow: A Multi-Pronged Strategy
Caption: A logical workflow for small molecule structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: Before determining connectivity, the elemental composition must be known. HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[10] This is the foundational piece of data upon which all subsequent interpretations are built.
Expected Result for C₉H₅F₃N₂O₂:
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Calculated Exact Mass: 230.0279
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Observed Mass: Should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[11] For this molecule, we expect to confirm the presence of the carboxylic acid and the N-H bond of the indazole ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Very broad, often overlapping C-H stretches |
| N-H (Indazole) | Stretch | 3100-3300 | Medium to sharp, distinct from O-H |
| C=O (Carboxylic Acid) | Stretch | 1680-1720 | Strong, sharp absorption |
| C=C & C=N (Aromatic) | Stretch | 1450-1620 | Multiple sharp bands of variable intensity |
| C-F (CF₃ group) | Stretch | 1000-1350 | Very strong, often multiple bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core
NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution.[8] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the entire molecular framework.
Caption: Numbering scheme for 7-(CF₃)-1H-indazole-3-COOH.
¹H NMR Spectroscopy
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| H-4 | Doublet (d) | ~8.1-8.2 | Deshielded by adjacent N and proximity to C=O. Coupled to H-5. |
| H-5 | Triplet (t) | ~7.4-7.5 | Coupled to both H-4 and H-6. |
| H-6 | Doublet (d) | ~7.8-7.9 | Deshielded by adjacent electron-withdrawing CF₃ group. Coupled to H-5. |
| N1-H | Broad Singlet (br s) | ~13.5-14.0 | Acidic proton on indazole nitrogen, often broad. |
| COOH | Broad Singlet (br s) | >13.0 | Very acidic carboxylic acid proton, exchanges with water. |
¹³C NMR Spectroscopy
Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp², sp³) and its electronic environment. The CF₃ carbon will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3 | ~135-140 | Carbon bearing the carboxylic acid. |
| C3a | ~140-142 | Bridgehead carbon adjacent to N2. |
| C4 | ~122-124 | Aromatic CH. |
| C5 | ~128-130 | Aromatic CH. |
| C6 | ~120-122 | Aromatic CH, influenced by CF₃. |
| C7 | ~114-118 (quartet) | Carbon bearing the CF₃ group, shows C-F coupling. |
| C7a | ~125-127 | Bridgehead carbon. |
| COOH | ~162-165 | Carboxylic acid carbonyl carbon. |
| CF₃ | ~124-126 (quartet) | Trifluoromethyl carbon, large ¹JCF coupling constant. |
2D NMR Spectroscopy: Connecting the Dots
Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation track between H-4, H-5, and H-6, confirming the aromatic spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the C-H pairs (C4/H4, C5/H5, C6/H6).
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC correlations to confirm the structure:
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H-4 to C3a and C7a: This correlation locks the aromatic ring to the pyrazole ring at the correct fusion points.
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H-6 to C7 and C7a: This confirms the position of the CF₃ group at C7.
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N1-H to C3, C3a, and C7a: This is the definitive correlation that confirms the N1-H tautomer and the position of the carboxylic acid at C3.
The Gold Standard: Single-Crystal X-ray Crystallography
Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, X-ray crystallography provides absolute, unambiguous proof.[12] By diffracting X-rays off a single, high-quality crystal, one can determine the precise three-dimensional arrangement of every atom in the molecule, confirming connectivity, conformation, and intermolecular interactions in the solid state.
Process Overview:
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Crystallization: The compound is dissolved in a suitable solvent or solvent system and allowed to crystallize slowly (e.g., via slow evaporation, vapor diffusion). This is often the most challenging step.
-
Data Collection: A suitable crystal is mounted and irradiated with a focused beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding an electron density map from which atomic positions are determined and refined. The final model provides precise bond lengths, bond angles, and torsional angles.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Acquisition: Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻, which is often favorable for carboxylic acids. Infuse the sample directly or via LC inlet.
-
Analysis: Compare the measured m/z of the most abundant isotopic peak with the theoretical exact mass calculated for C₉H₄F₃N₂O₂⁻.
FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Analysis: Identify and label major peaks corresponding to the functional groups listed in Section 3.2.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (NH and COOH).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H: Acquire a standard proton spectrum.
-
¹³C: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 160 Hz.
-
HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
-
Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity as outlined in Section 4.
X-ray Crystallography
-
Crystallization: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) for crystal growth via slow evaporation in a loosely capped vial.
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution: Process the data using appropriate software (e.g., SHELX). Solve the structure using direct methods and refine anisotropically against F².
-
Analysis: Examine the final refined structure. Confirm the atomic connectivity and tautomeric form. Key metrics include a low R-factor (<5-7%) and a goodness-of-fit (GooF) near 1.0.
Conclusion
The structural elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR confirms the presence of key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map the complete covalent framework of the molecule and confirm the specific regioisomer and tautomer. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is indispensable for the advancement of novel chemical entities in research and development.
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